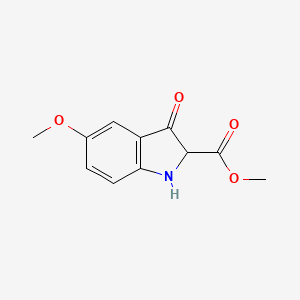![molecular formula C27H17Cl2N3 B12450353 N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12450353.png)
N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine is a complex organic compound that features a combination of chlorophenyl and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine typically involves a multi-step process:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the acridine derivative.
Formation of the Imine Linkage: The final step involves the condensation of the chlorophenyl acridine derivative with an aldehyde or ketone to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine linkage, leading to the formation of oxo derivatives.
Reduction: Reduction of the imine linkage can yield the corresponding amine.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes. It may also have applications in antimicrobial research.
Industry
In industry, the compound could be used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of (E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Chlorpromazine: A phenothiazine derivative with similar structural features and used as an antipsychotic medication.
Uniqueness
(E)-1-(3-chlorophenyl)-N-{6-[(E)-[(3-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine is unique due to its specific combination of chlorophenyl and acridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C27H17Cl2N3 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[6-[(3-chlorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17Cl2N3/c28-22-5-1-3-18(11-22)16-30-24-9-7-20-13-21-8-10-25(15-27(21)32-26(20)14-24)31-17-19-4-2-6-23(29)12-19/h1-17H |
InChI Key |
AERGKPKRWROQET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


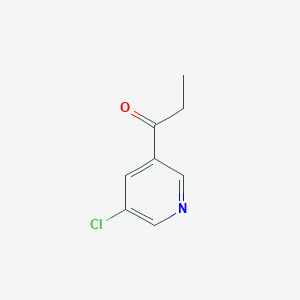
![1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine](/img/structure/B12450274.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbutanamide](/img/structure/B12450282.png)
![5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12450290.png)
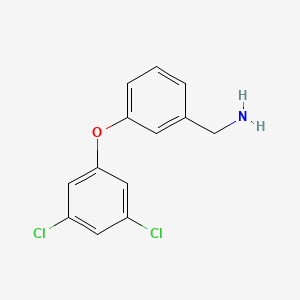
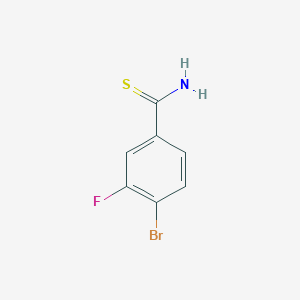
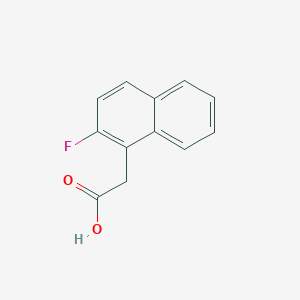
![1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene](/img/structure/B12450305.png)
![1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12450310.png)

![N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12450328.png)
![N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]](/img/structure/B12450339.png)
![1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12450342.png)
